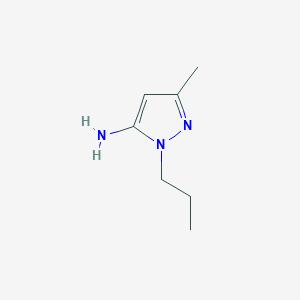

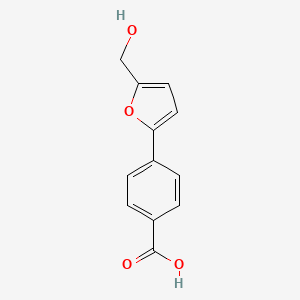

![molecular formula C10H12FNO4S B1299469 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid CAS No. 405919-75-7](/img/structure/B1299469.png)

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" is a derivative of butanoic acid, which is modified by the introduction of a sulfonylamino group attached to a fluorophenyl ring. This modification likely alters the compound's physical, chemical, and biological properties, making it of interest in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as the Friedel-Crafts reaction, as seen in the preparation of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate . The synthesis can be influenced by reaction conditions, which may lead to the formation of undesired isomers. However, these can be removed by applying techniques such as sulfonation .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be complex. For instance, the crystal structures of 4-aminotoluene-3-sulfonic acid and its hydrate form show that the molecules exist as zwitterions and pack in layers with nearly parallel phenyl rings . The arrangement of the ammonium and sulfonate groups allows for a network of hydrogen bonds, which can significantly influence the compound's stability and reactivity .

Chemical Reactions Analysis

Compounds with sulfonylamino groups can participate in various chemical reactions. For example, the grafting of 4-(sulfoamino)butanoic acid onto superparamagnetic nanoparticles has been reported to create a novel heterogeneous nanocatalyst . This catalyst can promote green synthesis reactions, such as the preparation of spiro compounds via cascade condensation reactions, demonstrating the potential utility of such modified butanoic acids in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid" can be inferred from studies on similar compounds. For instance, the determination of amino acids using ion-pair liquid chromatography with post-column derivatization indicates that the presence of sulfonyl groups can affect solubility, separation, and detection properties . Additionally, the synthesis and characterization of acyclic sulfur-nitrogen compounds reveal that the introduction of sulfonyl groups can lead to significant electron delocalization, affecting bond lengths and the overall stability of the molecule .

Wissenschaftliche Forschungsanwendungen

- Field : This research falls under the field of crystallography and computational chemistry .

- Application Summary : The compound BFAOB was synthesized and its structure was confirmed using single crystal X-ray diffraction (SC-XRD) technique . The study also involved a Hirshfeld surface investigation to explore the non-covalent interactions responsible for crystal packing .

- Methods and Procedures : The structure of BFAOB was confirmed by the SC-XRD technique, which indicated that two crystallographically different molecules are present in the asymmetric unit . A molecular overlay plot was employed to explore the difference between two types of molecules . The titled compound was also characterized by powder XRD .

- Results and Outcomes : The fluorobenzene ring is oriented at a dihedral angle of 76.09 (9)° and 23.7 (2)° with respect to acetamide moiety in the first and second types of molecule, respectively . Strong hydrogen bonding of type N–H… O, O–H… O and comparatively weak hydrogen bonding of type C-H… O stabilize the crystal packing . DFT calculations demonstrate the high stability of BFAOB crystal compound .

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQIMZMQDTUPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

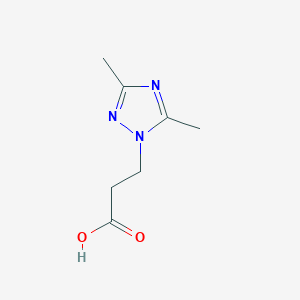

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)

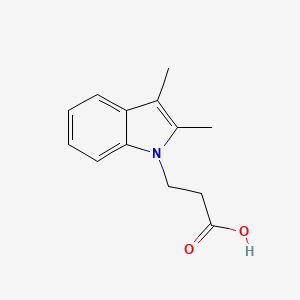

![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)

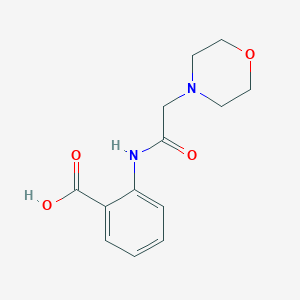

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)